Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Description

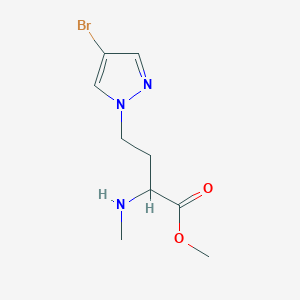

Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position, a methylamino group at the 2-position of the butanoate side chain, and a methyl ester moiety.

Properties

Molecular Formula |

C9H14BrN3O2 |

|---|---|

Molecular Weight |

276.13 g/mol |

IUPAC Name |

methyl 4-(4-bromopyrazol-1-yl)-2-(methylamino)butanoate |

InChI |

InChI=1S/C9H14BrN3O2/c1-11-8(9(14)15-2)3-4-13-6-7(10)5-12-13/h5-6,8,11H,3-4H2,1-2H3 |

InChI Key |

GIPVJWHKJCFRRQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CCN1C=C(C=N1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Esterification: The brominated pyrazole is then reacted with a butanoic acid derivative in the presence of a catalyst such as sulfuric acid to form the ester.

Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: De-brominated products or hydrogenated derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methylamino group may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares key structural motifs with analogs reported in the literature:

Key Observations :

- Bromine Substitution : The 4-bromo group on the pyrazole ring is common in compounds 16, 17, and Example 5.20. Bromine enhances electrophilic reactivity and may influence binding in biological systems .

- Ester vs. Sulfonamide/Ketone : The target’s methyl ester group contrasts with sulfonamide (compounds 16–17) or ketone (Example 5.20) functionalities. Esters are typically more hydrolytically labile, affecting metabolic stability compared to sulfonamides .

- Amino Groups: The methylamino group in the target compound differs from the sulfonamide NH2 in compounds 16–15. This may alter solubility (methylamino being less polar) and hydrogen-bonding capacity .

Spectroscopic and Physical Properties

Data from analogs provide benchmarks for the target’s expected characteristics:

Biological Activity

Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate, a compound derived from the pyrazole family, has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications due to their ability to interact with various biological targets. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

The compound is characterized by the following properties:

- Molecular Formula : CHBrNO

- Molecular Weight : 276.134 g/mol

- CAS Number : 1247052-27-2

- Purity : 98%

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Research indicates that compounds containing the pyrazole moiety can function as inhibitors or modulators of various biological pathways, including inflammation and microbial resistance.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A notable study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated significant antibacterial activity at concentrations as low as 40 µg/mL .

3. Anticancer Properties

Emerging research suggests that pyrazole derivatives may possess anticancer properties. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating a mechanism that involves the modulation of cell signaling pathways associated with tumor growth .

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized a series of pyrazole derivatives and tested their anti-inflammatory effects using carrageenan-induced rat paw edema models. The study found that certain derivatives exhibited significant reductions in edema comparable to established anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several pyrazole compounds against common pathogens. The study utilized the agar disc-diffusion method and reported that this compound showed effective inhibition zones against both Gram-positive and Gram-negative bacteria .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.